molecular formula C14H23NO B12535166 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol CAS No. 804432-42-6

1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol

Cat. No.: B12535166
CAS No.: 804432-42-6
M. Wt: 221.34 g/mol
InChI Key: GHVOEYKSFYOHNM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol is an organic compound that belongs to the class of phenylpropanolamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as sympathomimetic agents. The structure of this compound includes a phenyl ring substituted with two methyl groups and a propanolamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and isopropylamine.

    Formation of Intermediate: The aldehyde group of 2,5-dimethylbenzaldehyde reacts with isopropylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.

    Medicine: Investigated for its potential use as a sympathomimetic agent, which can mimic the effects of endogenous catecholamines.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol involves:

    Molecular Targets: The compound may target adrenergic receptors, leading to the activation of these receptors.

    Pathways Involved: Activation of adrenergic receptors can result in increased levels of cyclic AMP (cAMP), leading to various physiological effects such as vasoconstriction and bronchodilation.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A compound with a similar structure but without the dimethyl substitutions on the phenyl ring.

    Ephedrine: Another sympathomimetic agent with a similar mechanism of action but different substitution patterns.

Uniqueness

1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its pharmacological properties and reactivity.

Properties

CAS No.

804432-42-6

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-(propan-2-ylamino)propan-1-ol

InChI

InChI=1S/C14H23NO/c1-9(2)15-12(5)14(16)13-8-10(3)6-7-11(13)4/h6-9,12,14-16H,1-5H3

InChI Key

GHVOEYKSFYOHNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)NC(C)C)O

Origin of Product

United States

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